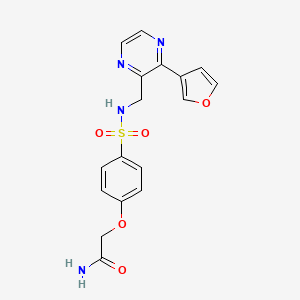

2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide" is a derivative of phenoxyacetamide, which is a class of compounds known for various biological activities. The structure of this compound suggests that it may have potential antimicrobial properties, as indicated by the presence of the sulfonamide group, which is a common feature in many antimicrobial agents . The furan and pyrazine moieties could also contribute to the compound's bioactivity, as these heterocycles are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from phenoxyacetamide precursors. For instance, the synthesis of sulfonamide and acetamide derivatives from 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has been reported, where the compounds were characterized by NMR and LC-MS analysis . Similarly, the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides has been achieved through a one-pot three-component reaction using DBU as a catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often investigated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . These studies can provide detailed information on the geometrical parameters, stability, and charge distribution within the molecule. For example, the stability of a molecule can be analyzed using natural bond orbital (NBO) analysis, and the charge transfer within the molecule can be assessed through HOMO-LUMO analysis .

Chemical Reactions Analysis

Phenoxyacetamide derivatives can undergo various chemical reactions, such as sulfonation, to introduce sulfonyl groups into the molecule . The reactivity of these compounds can be influenced by the presence of substituents on the phenoxyacetamide ring. For example, chlorosulfonation of phenoxyacetamides has been shown to yield sulfonyl chlorides, which can be further converted into sulfonamides and sulfonohydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be predicted through computational methods and confirmed by experimental data. Quantum mechanical calculations can provide insights into physicochemical parameters, molecular electrostatic potentials, and vibrational spectra . Additionally, the solubility, melting point, and stability of these compounds can be influenced by their molecular structure and the nature of their substituents.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic compounds, including those with furan and pyrazinyl moieties, has been a significant area of research. Compounds like these often serve as key intermediates or final products in the synthesis of pharmaceuticals, agrochemicals, and materials science. For example, studies on the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives highlight the importance of structural analysis in understanding the effect of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019). Such research demonstrates the intricate relationship between molecular structure and functional properties, which could be relevant to derivatives of 2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of compounds containing furan, pyrazine, and acetamide groups have been extensively studied. For instance, derivatives of thiazole, pyridone, pyrazole, and chromene bearing a biologically active sulfonamide moiety have shown promising results as antimicrobial agents (Darwish et al., 2014). Such findings suggest potential research directions for assessing the biological activities of this compound, particularly in the development of new antimicrobial and antioxidant formulations.

properties

IUPAC Name |

2-[4-[[3-(furan-3-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c18-16(22)11-26-13-1-3-14(4-2-13)27(23,24)21-9-15-17(20-7-6-19-15)12-5-8-25-10-12/h1-8,10,21H,9,11H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJMTIGHEGKDPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)